molecular formula C12H14Cl2N2O2 B13022415 methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate hydrochloride

methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate hydrochloride

Cat. No.: B13022415
M. Wt: 289.15 g/mol
InChI Key: PIVQJJKOYKVJNE-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux in methanol . The reaction yields the desired indole derivative in good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Fischer indole synthesis remains a common approach due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

Methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate hydrochloride
  • Methyl 2-amino-3-(1H-indol-3-yl)propanoate

Uniqueness

Methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate hydrochloride is unique due to the presence of the chloro substituent on the indole ring. This modification can significantly alter its chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C12H14Cl2N2O2

Molecular Weight

289.15 g/mol

IUPAC Name

methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C12H13ClN2O2.ClH/c1-17-12(16)10(14)4-7-6-15-11-5-8(13)2-3-9(7)11;/h2-3,5-6,10,15H,4,14H2,1H3;1H

InChI Key

PIVQJJKOYKVJNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CNC2=C1C=CC(=C2)Cl)N.Cl

Origin of Product

United States

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